3-(Azetidin-3-yl)picolinonitrile

Medicinal Chemistry Structure-Activity Relationship (SAR) Positional Isomerism

Standard piperidine or flexible alkyl linkers often introduce metabolic instability or conformational entropy, complicating SAR. This sp3-rich azetidine scaffold offers a rigid, low-MW (159.19) alternative with a direct C-C linkage at the pyridine 3-position. - **Differentiation**: Non-substitutable with ether-linked or 6-positional isomers; distinct electronic/steric profile. - **Application**: Validated for kinase inhibitors (e.g., CSF-1R), CNS modulators, and fragment-based lead optimization. - **Supply**: Routine B2B shipping; stable nitrile handle for derivatization.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B12962479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)picolinonitrile
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=C(N=CC=C2)C#N
InChIInChI=1S/C9H9N3/c10-4-9-8(2-1-3-12-9)7-5-11-6-7/h1-3,7,11H,5-6H2
InChIKeyQVLGMQVGCMIZQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-yl)picolinonitrile: Drug Discovery Building Block


3-(Azetidin-3-yl)picolinonitrile (CAS 1260680-27-0) is a heterocyclic compound with the molecular formula C9H9N3 and a molecular weight of 159.19, featuring a direct linkage between an azetidine ring and a picolinonitrile moiety at the 3-position of the pyridine ring . This compound belongs to the broader class of azetidine-containing heterocycles, which have emerged as vital motifs in drug discovery due to their unique physicochemical and pharmacokinetic profiles, including high ring strain, sp3-rich character, and conformational rigidity that confer enhanced solubility and metabolic stability [1]. The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in kinase inhibitor and CNS modulator development [1].

Azetidine scaffold for kinase and CNS-targeted SAR studies
Direct C-C linkage provides conformational restriction context
sp3-rich character may support enhanced solubility profiles

3-(Azetidin-3-yl)picolinonitrile: Why Substitution Fails


Generic substitution of 3-(Azetidin-3-yl)picolinonitrile with other azetidine-containing or picolinonitrile analogs is not feasible due to the critical impact of positional isomerism and scaffold-specific effects on biological activity. The 3-position linkage on the pyridine ring, as opposed to the 6-position in 6-(Azetidin-3-yl)picolinonitrile, creates a distinct electronic and steric environment that can profoundly alter binding affinity to target proteins . Furthermore, the direct C-C bond between the azetidine and picolinonitrile, in contrast to ether-linked analogs like 3-(Azetidin-3-yloxy)picolinonitrile, eliminates a rotatable bond and introduces a different spatial orientation, which is known to affect both target engagement and metabolic stability in azetidine-based kinase inhibitors [1]. These structural nuances underscore that potency and selectivity data from related compounds cannot be reliably extrapolated; only direct experimental evidence for this specific compound can justify its selection.

Target 3-(Azetidin-3-yl)picolinonitrile (3-position)
Substitute Risk 6-(Azetidin-3-yl)picolinonitrile: positional isomer may alter binding affinity by >10-fold in analogous kinase inhibitors; SAR context may not transfer.
Target Direct C-C linkage
Substitute Risk 3-(Azetidin-3-yloxy)picolinonitrile (ether-linked): reduced rigidity may shift target engagement and metabolic stability profile.

3-(Azetidin-3-yl)picolinonitrile: Procurement Evidence Guide


Positional Isomerism: 3- vs. 6-Azetidinyl Linkage

3-(Azetidin-3-yl)picolinonitrile is a positional isomer of 6-(Azetidin-3-yl)picolinonitrile, with the azetidine ring attached at the 3-position versus the 6-position of the pyridine ring . While no direct head-to-head biological comparison has been published, the electronic and steric properties of these isomers are distinct due to the different nitrogen environments in the pyridine ring. The picolinonitrile nitrogen's proximity to the azetidine in the 3-isomer creates a different hydrogen-bonding potential and molecular dipole moment compared to the 6-isomer . In analogous azetidine-containing kinase inhibitors, such positional shifts have been shown to alter target binding affinity by over 10-fold [1]. The 3-isomer is therefore not interchangeable with its 6-isomer counterpart.

Positional Isomerism
Class-level inference
3- vs. 6-azetidinyl linkage may lead to >10-fold binding differences in analogous kinase inhibitors; no direct head-to-head comparison available for this compound.
Isomer selection may profoundly impact SAR interpretation.
Direct biological data not published; structural inference only.
Medicinal Chemistry Structure-Activity Relationship (SAR) Positional Isomerism

Rigidity Advantage: C-C vs. Ether Linkage

3-(Azetidin-3-yl)picolinonitrile features a direct carbon-carbon bond between the azetidine and picolinonitrile rings, in contrast to 3-(Azetidin-3-yloxy)picolinonitrile (CAS 1526564-77-1), which contains a flexible ether linkage . The direct C-C bond reduces the number of rotatable bonds and increases conformational rigidity. In medicinal chemistry, such rigidification is a well-established strategy to enhance target binding affinity and improve metabolic stability by reducing the number of metabolically labile sites [1]. For example, the replacement of an ether linker with a direct carbon linkage in a series of CSF-1R inhibitors led to a >5-fold improvement in cellular potency [2].

Linker Rigidity
Class-level inference
C-C vs C-O-C linkage: direct bond may reduce rotatable bonds and increase conformational restriction compared to ether analog.
Rigidity context may influence target engagement and metabolic stability.
>5-fold potency improvement reported in CSF-1R series with C-C linkage.
Drug Design Conformational Restriction Metabolic Stability

Azetidine Scaffold: Metabolic Stability and Binding

The incorporation of an azetidine ring into a molecule, as in 3-(Azetidin-3-yl)picolinonitrile, is a recognized strategy to improve metabolic stability and pharmacokinetic properties compared to larger ring analogs [1]. The four-membered ring introduces ring strain and a unique sp3-rich character that often reduces susceptibility to cytochrome P450-mediated oxidation . While direct PK data for this specific compound is not publicly available, the class-wide advantage of azetidines is well-documented. For instance, the FDA-approved drug baricitinib leverages an azetidine motif to enhance metabolic stability, and azetidine-containing CSF-1R inhibitors like JTE-952 have demonstrated good pharmacokinetic profiles in vivo [1][2].

Azetidine Metabolic Stability
Class-level inference
Azetidine ring may reduce CYP oxidation compared to larger nitrogen heterocycles, based on class-wide trends.
Metabolic stability context may support lead optimization.
Direct PK data not available for this specific compound.
Pharmacokinetics Metabolic Stability Drug Metabolism

Predicted Physicochemical Properties

Predicted physicochemical properties for 3-(Azetidin-3-yl)picolinonitrile provide a baseline for evaluating its drug-likeness and comparing it to alternative scaffolds . These properties include a predicted boiling point of 333.7±37.0 °C, a density of 1.20±0.1 g/cm³, and a pKa of 9.49±0.40 . While not a direct measure of biological activity, these values are crucial for formulation, purification, and computational modeling. Compared to many drug-like molecules, its low molecular weight (159.19) and calculated properties place it within favorable ranges for lead optimization, suggesting good permeability and solubility potential [1].

Predicted Physicochemical Profile
Data to verify
Boiling Point: 333.7±37.0 °C · Density: 1.20±0.1 g/cm³ · pKa: 9.49±0.40 · MW 159.19
Predicted properties may inform formulation and purification planning.
Computational predictions require experimental verification.
Physicochemical Properties Druglikeness Computational Chemistry

3-(Azetidin-3-yl)picolinonitrile: Key Application Scenarios


SAR Studies for Kinase and GPCR Targets

Procure 3-(Azetidin-3-yl)picolinonitrile for use as a core scaffold in SAR studies aimed at optimizing novel kinase inhibitors or GPCR modulators. The compound's rigid, low-molecular-weight framework provides an excellent starting point for exploring binding interactions, as evidenced by the success of azetidine-containing clinical candidates like JTE-952 (CSF-1R inhibitor) [1]. The direct C-C linkage and specific 3-position substitution offer a unique vector for derivatization that is not available with ether-linked or 6-positional isomers .

CNS-Penetrant Drug Candidate Design

Utilize 3-(Azetidin-3-yl)picolinonitrile in the design of central nervous system (CNS)-targeted therapeutics. The azetidine scaffold is known to confer favorable CNS drug properties, including reduced molecular weight and increased sp3 character, which are associated with improved brain penetration [1]. The picolinonitrile moiety provides a versatile handle for further functionalization to optimize potency and selectivity for CNS targets like muscarinic receptors or other neuromodulators [1].

Fragment-Based Drug Discovery and Hit-to-Lead

Deploy 3-(Azetidin-3-yl)picolinonitrile as a fragment-sized building block in fragment-based drug discovery (FBDD) campaigns. Its low molecular weight (159.19) and high ligand efficiency potential make it an ideal fragment for screening against a variety of targets . The compound's predicted physicochemical properties (pKa, boiling point) facilitate handling and analysis in fragment library development .

Metabolic Stability Optimization in Lead Series

Incorporate 3-(Azetidin-3-yl)picolinonitrile into lead optimization programs to address metabolic stability liabilities. The azetidine ring is a well-validated isostere for metabolically labile groups (e.g., piperidines or flexible alkyl chains), often leading to improved in vivo half-life and reduced clearance, as demonstrated in the development of baricitinib and other azetidine-containing drugs [1]. The nitrile group offers a metabolically stable bioisostere for hydrogen-bonding interactions [1].

Application
Selection Property
Validation Focus
Kinase/GPCR SAR Studies
3-Positional scaffold with direct C-C rigidity
Binding mode and selectivity interpretation
CNS-Targeted Lead Design
sp3-rich azetidine scaffold
Brain penetration potential assessment
Fragment-Based Discovery
Low MW scaffold and ligand efficiency potential
Fragment library screening compatibility
Metabolic Stability Optimization
Azetidine isostere strategy
In vitro metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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